2-Methoxy-3-methylpyridine-5-boronic acid

説明

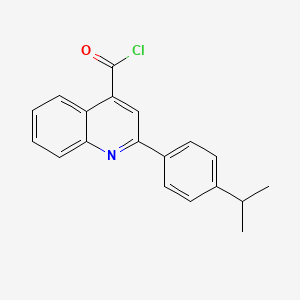

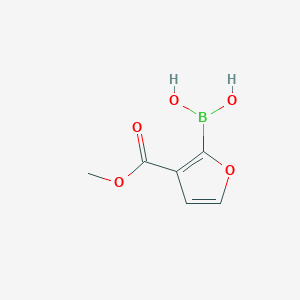

2-Methoxy-3-methylpyridine-5-boronic acid is a chemical compound with the empirical formula C7H10BNO3 and a molecular weight of 166.97 . It is typically available in solid form .

Molecular Structure Analysis

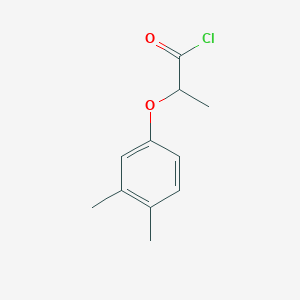

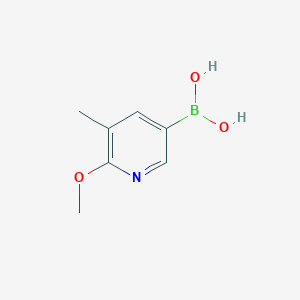

The molecular structure of 2-Methoxy-3-methylpyridine-5-boronic acid can be represented by the SMILES stringCOC1=NC=C(C=C1B(O)O)C . Chemical Reactions Analysis

Boronic acids, including 2-Methoxy-3-methylpyridine-5-boronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis

2-Methoxy-3-methylpyridine-5-boronic acid is a solid substance . It should be stored at a temperature between 2-8°C .科学的研究の応用

Supramolecular Structure and Redox Communication

One study focused on the reversible formation of a planar chiral ferrocenylboroxine and its supramolecular structure. This research highlighted the compound's ability to undergo reversible oxidation events, suggesting significant communication between the ferrocenyl moieties in the compound's structure. Such properties are of interest for applications in electrochemistry and materials science, where the redox behavior of compounds can be utilized for designing new materials and sensors (Thilagar, Chen, Lalancette, & Jäkle, 2011).

Catalysis and Amide Formation

Another application involves the use of boronic acid derivatives as catalysts for direct amide formation between carboxylic acids and amines. This study introduced new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which showed improved reactivity as catalysts under ambient conditions. Such advancements in catalysis are crucial for developing more efficient and environmentally friendly synthetic routes in organic chemistry and pharmaceutical manufacturing (Arnold, Batsanov, Davies, & Whiting, 2008).

Radioligand Synthesis for PET Imaging

In the field of medical imaging, the compound was used in the synthesis of a new PET radioligand, MK-1064, which is intended for imaging of orexin-2 receptors. This research demonstrates the compound's role in developing radioligands that can help in the diagnosis and study of neurological disorders, offering insights into the brain's functioning and potential therapeutic targets (Gao, Wang, & Zheng, 2016).

Electroorganic Synthesis and Wastewater Treatment

The electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, involving compounds related to 2-Methoxy-3-methylpyridine-5-boronic acid, shows potential in electroorganic synthesis and wastewater treatment. This study underscores the importance of boronic acids in environmental applications, particularly in the degradation of organic pollutants to less harmful compounds (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Food Industry Applications

Exploring the specific reduction of fructose in food matrices, one study investigated the application of boronic acids, including derivatives like 2-Methoxy-3-methylpyridine-5-boronic acid, for the reduction of fructose in fruit juices. This research presents an innovative approach to adjusting sugar content in food products, potentially offering health benefits and addressing dietary concerns related to sugar intake (Pietsch & Richter, 2016).

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Methoxy-3-methylpyridine-5-boronic acid would participate in a transmetalation process . This process involves the transfer of an organic group from boron to palladium, which is a key step in forming new carbon-carbon bonds .

Biochemical Pathways

Its role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .

Result of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .

特性

IUPAC Name |

(6-methoxy-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCAEPGEVCYRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679933 | |

| Record name | (6-Methoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-methylpyridine-5-boronic acid | |

CAS RN |

1083168-99-3 | |

| Record name | (6-Methoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)

![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1454280.png)

![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)